N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide is a benzamide derivative featuring a sulfonated tetrahydrothiophene (thiolane) ring and a 4-fluorobenzyl substituent. This compound is structurally characterized by:
- A sulfone group (1,1-dioxidotetrahydrothiophen-3-yl), which enhances metabolic stability and influences electronic properties.
- A benzamide core, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.
Its synthesis likely involves coupling a benzoyl chloride derivative with a secondary amine precursor containing the sulfonated thiophene and 4-fluorobenzyl groups, analogous to methods described for related compounds (e.g., alkylation of triazoles or condensation of hydrazides with isothiocyanates) .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZKFXAESFDRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring to introduce the sulfone group.
Attachment of the Fluorobenzyl Group: This step involves the reaction of the intermediate with a fluorobenzyl halide under appropriate conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 303.38 g/mol. Its structure features a tetrahydrothiophene ring and a fluorobenzyl moiety, which are significant for its biological interactions.
Research indicates that the compound may exhibit antimicrobial and anticancer properties. The presence of the tetrahydrothiophene ring is believed to enhance its interaction with biological targets, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
Studies have demonstrated that this compound shows significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties using several cancer cell lines. The cytotoxicity was assessed using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
The results indicate that this compound exhibits potent cytotoxic effects, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzamide and tetrahydrothiophene moieties significantly affect biological activity. For instance:
- Substituting different halogens on the benzyl group alters the compound's potency.
- The presence of electron-withdrawing groups enhances antimicrobial activity but may reduce anticancer efficacy.
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized a series of related compounds and evaluated their biological activities. Among these, the compound demonstrated superior efficacy against P. falciparum and T. gondii, with promising results suggesting its potential as an antiprotozoal agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Analogues
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
- Lacks the sulfonated thiophene but includes a dimethoxyphenethyl group.
- Demonstrated in antioxidant assays (e.g., DPPH scavenging), suggesting benzamide derivatives with electron-donating groups (e.g., methoxy) may enhance radical scavenging.
- N-(2-Phenylethyl)piperidine-1-carbothioamide :
- Replaces benzamide with a thiourea-piperidine scaffold.
- Exhibits antioxidant activity (% inhibition = 84.4), indicating sulfur-containing moieties contribute to redox modulation.
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
